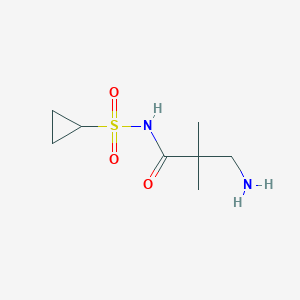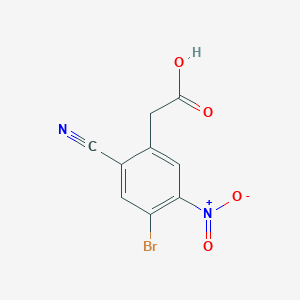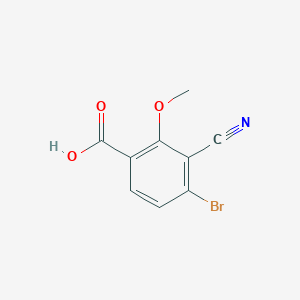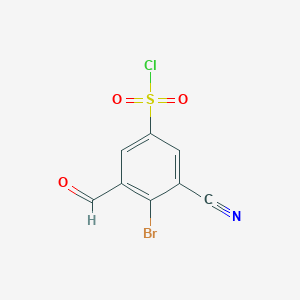
3-Amino-N-(cyclopropanesulfonyl)-2,2-dimethylpropanamide
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This can include its reactivity, the products it forms, and the conditions needed for these reactions.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity).科学的研究の応用
1. Crystallography and Zwitterionic Behavior
Compounds similar to the one , like 3-cyclohexylaminopropane-1-sulfonic acid (CAPS), are used in crystallography to study zwitterionic behavior. CAPS, for instance, crystallizes in a specific space group and its molecules are linked into hydrogen-bonded dimers, forming layers through additional hydrogen bonding. This detailed understanding of molecular structure and intermolecular interactions is crucial in fields like drug design and material science (Butcher & Deschamps, 2006).
2. Molecular Structure and Hydrogen Bonding
Another similar compound, 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, demonstrates the significance of molecular structure analysis. The arrangement of its substituents and the formation of a three-dimensional network through hydrogen bonds are key for understanding molecular interactions and designing new molecules with desired properties (Yalcin et al., 2012).
3. Chemical Synthesis and Functionalization
The compound N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide is utilized in chemical synthesis as a versatile reagent. It serves as a synthon for reductive amination reactions and is used to yield a series of ligands with various functional groups. This showcases the compound's utility in synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Cheruzel et al., 2011).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including its toxicity, flammability, and environmental impact.
将来の方向性
This involves speculating on potential future research directions, such as new synthetic methods, potential applications, or further investigations into its properties.
特性
IUPAC Name |
3-amino-N-cyclopropylsulfonyl-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-8(2,5-9)7(11)10-14(12,13)6-3-4-6/h6H,3-5,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHHKEODGYRORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(=O)NS(=O)(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(cyclopropanesulfonyl)-2,2-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















